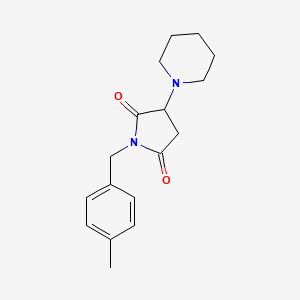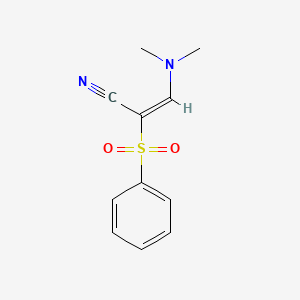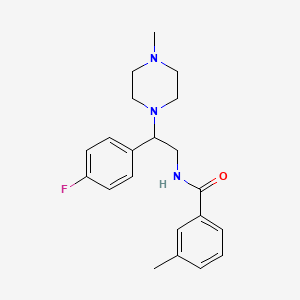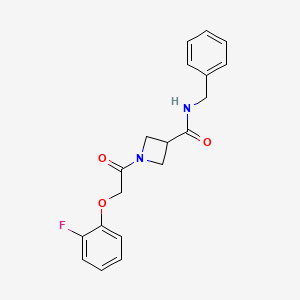
1-(4-Methylbenzyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has gained significant attention in scientific research. MPD is a cyclic amide that has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Preclinical Pharmacology and Pharmacokinetics
A study on the preclinical pharmacology and pharmacokinetics of CERC‐301, a compound structurally related to the queried chemical, highlighted its properties as a selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. This research is pivotal for understanding how such compounds can be developed to treat major depressive disorder, showcasing their ability to cross the blood-brain barrier and their specific receptor targeting capabilities without significant off-target activity (Garner et al., 2015).
Neurotoxicity and Neurological Effects
Research into the effects of compounds such as 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), which shares a part of the queried compound's piperidine structure, on the central nervous system revealed marked parkinsonism in humans following exposure. This study underscores the neurotoxic potential of certain piperidine derivatives, which is crucial for developing safety guidelines and understanding the pathological mechanisms of neurodegenerative diseases (Langston et al., 1983).
Cancer Treatment and Pharmacodynamics
Another area of research involves the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (PyG), indicating the potential of piperidine derivatives in cancer treatment, specifically in postmenopausal breast cancer. The study shows how these compounds can effectively suppress plasma oestradiol levels, offering insights into their mechanism of action and therapeutic potential (Haynes et al., 2004).
Drug Metabolism and Excretion
Investigations into the metabolism and disposition of BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors, provide valuable information on the biotransformation and excretion patterns of complex piperidine derivatives. Such studies are fundamental for drug development, enabling the optimization of dosing regimens and minimizing potential side effects (Christopher et al., 2010).
Diagnostic Imaging and Radioligands
The use of radioligands like 11C-PBR28, which binds to peripheral benzodiazepine receptors (PBRs), in diagnostic imaging highlights another application of piperidine derivatives. This research provides insights into the distribution and density of PBRs in the human brain, facilitating the study of inflammation and other pathological conditions (Brown et al., 2007).
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-5-7-14(8-6-13)12-19-16(20)11-15(17(19)21)18-9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUGQQYJQOMWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2834777.png)

![5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2834781.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)
![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2834788.png)




![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)
![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)